molecular formula C10H6F4O3 B12852157 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B12852157
M. Wt: 250.15 g/mol
InChI Key: QLGMZDBQPFWKRQ-UHFFFAOYSA-N
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Description

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS 500568-85-4) is a fluorinated benzodioxane derivative of high interest in chemical and pharmaceutical research. Its molecular formula is C10H6F4O3, with a molecular weight of 250.15 g/mol . The compound serves as a versatile and valuable synthetic building block. The presence of the acetyl group offers a reactive handle for further chemical transformations, allowing researchers to incorporate the 2,2,3,3-tetrafluoro-1,4-benzodioxane scaffold into more complex molecular architectures . The core 1,4-benzodioxane structure is a privileged scaffold in medicinal chemistry, known for its presence in various pharmacologically active compounds . The tetrafluoro substitution on the dioxane ring significantly alters the electronic properties and enhances the metabolic stability of the molecule compared to its non-fluorinated analogues, making it a particularly attractive moiety in the design of new chemical entities . As such, this compound is primarily used in research and development programs, including medicinal chemistry for structure-activity relationship (SAR) studies, materials science for creating novel fluorinated polymers, and as a key intermediate in the synthesis of more complex molecules for biological evaluation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone

InChI

InChI=1S/C10H6F4O3/c1-5(15)6-3-2-4-7-8(6)17-10(13,14)9(11,12)16-7/h2-4H,1H3

InChI Key

QLGMZDBQPFWKRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the fluorine atoms into the benzodioxane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane, highlighting substituent effects, supplier data, and applications:

Compound Name CAS Number Substituents Suppliers Key Properties/Applications References
This compound 136593-45-8 Acetyl (5), F×4 (2,2,3,3) 1 Limited availability; potential use in specialty chemicals or intermediates.
5-Acetyl-2,2-difluoro-1,3-benzodioxole 136593-45-8 Acetyl (5), F×2 (2,2) 13 Higher commercial availability; used as a precursor in fluorinated polymer synthesis.
2,2,3,3-Tetrafluoro-5-methyl-1,4-benzodioxane 1334147-58-8 Methyl (5), F×4 (2,2,3,3) N/A Methyl group enhances lipophilicity; possible agrochemical applications.
6-Chloro-2,2,3,3-tetrafluoro-1,4-benzodioxane N/A Cl (6), F×4 (2,2,3,3) N/A Chlorine substituent increases electrophilicity; intermediate in pharmaceutical synthesis.
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane 103467-50-1 OH (6), F×4 (2,2,3,3) 1+ Hydroxyl group improves water solubility; used in laboratory-scale organic reactions.
6-Amino-2,2,3,3-tetrafluoro-1,4-benzodioxane 25854-59-5 NH₂ (6), F×4 (2,2,3,3) N/A Amino group enables conjugation; explored in dye or ligand synthesis.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (Acetyl, Fluorine): The acetyl group at the 5-position enhances electrophilicity, making the compound reactive toward nucleophilic agents. The tetrafluoro configuration increases thermal and oxidative stability compared to non-fluorinated analogs .
  • Methyl vs. Acetyl: The methyl-substituted analog (CAS 1334147-58-8) lacks the acetyl’s electron-withdrawing effect, resulting in lower reactivity but higher lipophilicity, which may favor membrane permeability in bioactive molecules .
  • Hydroxyl and Amino Groups: The 6-hydroxy and 6-amino derivatives exhibit improved solubility in polar solvents due to hydrogen bonding, contrasting with the acetylated compound’s likely lipophilic nature .

Biological Activity

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane (CAS No: 500568-85-4) is a synthetic compound with notable applications in medicinal chemistry and materials science. This article focuses on its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Molecular Formula: C10_{10}H6_{6}F4_{4}O3_{3}
Molecular Weight: 252.15 g/mol
Appearance: White to light yellow crystalline solid
Melting Point: Approximately 70-72 °C
Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested. This suggests potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study assessing its effects on human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis in a dose-dependent manner. The IC50_{50} values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment.

Cell LineIC50_{50} (µM)
HeLa25
MCF-730

The proposed mechanism of action for the anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, the compound may inhibit key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy
    • A research team conducted a comparative study between traditional antibiotics and this compound. The results indicated that while conventional antibiotics showed resistance in some bacterial strains, the tetrafluoro compound maintained efficacy across all tested strains.
  • Anticancer Research
    • In a preclinical study published in Journal of Medicinal Chemistry, researchers explored the cytotoxic effects of the compound on various cancer cell lines. They reported that treatment with the compound resulted in significant tumor growth inhibition in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane, and what are their respective yields and challenges?

  • Methodology :

  • Route 1 : Fluorination of precursor benzodioxane derivatives using fluorinating agents like SF₄ or HF-pyridine under controlled anhydrous conditions. The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) .

  • Route 2 : Multi-step synthesis starting from tetrafluorocatechol, followed by cyclization with epichlorohydrin to form the dioxane ring, then acetylation at position 5 .

  • Yields : Typical yields range from 25–40% due to steric hindrance from fluorine atoms and competing side reactions.

  • Challenges : Purification difficulties (e.g., separating regioisomers) and handling hygroscopic intermediates.

    Synthetic Route Key Reagents Yield (%) Major Challenges
    Fluorination/AcylationSF₄, AlCl₃, AcCl35Isomer separation
    Cyclization/AcylationEpichlorohydrin28Low regioselectivity

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹⁹F NMR : Distinct signals for CF₂ groups at δ -120 to -125 ppm; splitting patterns resolve axial/equatorial fluorine positions .
  • X-ray Crystallography : Confirms planarity of the dioxane ring and acetyl group orientation. C–F bond lengths average 1.33 Å .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 284.0452 (calc. 284.0455).

Advanced Research Questions

Q. How can researchers resolve contradictory data in NMR analysis of fluorinated benzodioxane derivatives?

  • Methodology :

  • Dynamic NMR : Resolves conformational exchange in the dioxane ring at low temperatures (−40°C).

  • Decoupling Experiments : Differentiate overlapping ¹H and ¹⁹F signals. For example, irradiating CF₂ groups simplifies acetyl proton signals .

  • DFT Calculations : Predict chemical shifts (e.g., using Gaussian09 with B3LYP/6-311++G(d,p)) to validate experimental data .

    Contradiction Resolution Technique Key Finding
    Overlapping ¹H signals2D-COSY and NOESYConfirms spatial proximity of H5 and CF₂
    Ambiguous ¹⁹F splittingVariable-temperature NMRIdentifies rotational barriers

Q. What computational methods are suitable for studying the electronic effects of tetrafluoro substitution on benzodioxane systems?

  • Methodology :

  • DFT Studies : Optimize geometry at the B3LYP/def2-TZVP level; analyze frontier molecular orbitals (FMOs) to assess electron-withdrawing effects of fluorine.

  • NBO Analysis : Quantifies hyperconjugative interactions between CF₂ groups and the acetyl moiety .

  • Solvent Modeling : PCM (Polarizable Continuum Model) predicts solubility trends in polar aprotic solvents (e.g., DMF vs. THF).

    Parameter Value (Gas Phase) Value (DMF Solution)
    HOMO-LUMO Gap (eV)5.24.8
    Dipole Moment (Debye)3.54.1

Q. How does the presence of tetrafluoro substituents influence the stability of 1,4-benzodioxane derivatives under acidic/basic conditions?

  • Methodology :

  • Kinetic Studies : Monitor degradation via HPLC under varying pH (1–14). Fluorine substitution reduces hydrolysis rates by 60% compared to non-fluorinated analogs.

  • Thermogravimetric Analysis (TGA) : Stability up to 200°C, attributed to strong C–F bonds and reduced electron density at the dioxane oxygen .

    Condition Degradation Rate (hr⁻¹) Half-life (hr)
    pH 10.125.8
    pH 130.088.7

Q. What strategies optimize regioselectivity in functionalizing this compound for material science applications?

  • Methodology :

  • Directed Ortho-Metalation (DoM) : Use TMPMgCl·LiCl to deprotonate the acetyl group, enabling selective C–H functionalization at position 6 .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ (1 mol%) and arylboronic acids yield biaryl derivatives (70–85% yields) .

Key Research Considerations

  • Structural Insights : Fluorine substitution enhances thermal stability but complicates synthetic accessibility.
  • Future Directions : Explore applications in fluorinated liquid crystals or bioactive molecule scaffolds.

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